tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate: is a synthetic organic compound with the molecular formula C15H22N4O7. It is characterized by the presence of a tert-butyl carbamate group and a 2,4-dinitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate typically involves multiple steps:
Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.
Introduction of the 2,4-dinitrophenyl group: This step involves the nucleophilic substitution reaction where the amino group of the intermediate product reacts with 2,4-dinitrofluorobenzene.
Linking the ethoxy groups: The ethoxy groups are introduced through etherification reactions, often using ethylene glycol derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethoxy groups.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the nitro-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso and nitro derivatives.
Reduction: Amino derivatives are the major products.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting group: The tert-butyl carbamate group serves as a protecting group for amines in organic synthesis.
Biology
Enzyme studies: Used in the study of enzyme mechanisms and inhibition.
Bioconjugation: Employed in the conjugation of biomolecules for various biological assays.
Medicine
Drug development: Investigated for potential use in the development of pharmaceuticals due to its unique reactivity and functional groups.
Industry
Material science: Used in the synthesis of polymers and other advanced materials.
Analytical chemistry: Employed as a standard or reagent in analytical methods.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethyl)carbamate involves its interaction with various molecular targets:
Enzyme inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those with nucleophilic residues.
Pathways involved: It can affect pathways involving oxidative stress and signal transduction due to its reactive nitro groups.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Uniqueness
- Functional groups : The presence of both the tert-butyl carbamate and 2,4-dinitrophenyl groups makes it unique compared to similar compounds.
- Reactivity : The combination of these functional groups provides unique reactivity patterns, making it valuable in specific synthetic and analytical applications.
Properties
Molecular Formula |
C15H22N4O7 |
---|---|
Molecular Weight |
370.36 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2,4-dinitroanilino)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H22N4O7/c1-15(2,3)26-14(20)17-7-9-25-8-6-16-12-5-4-11(18(21)22)10-13(12)19(23)24/h4-5,10,16H,6-9H2,1-3H3,(H,17,20) |
InChI Key |
XORLOVCZSFHWES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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